Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI)

Description

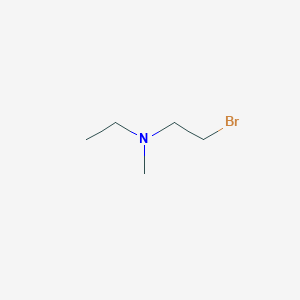

Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) is a brominated tertiary amine with the molecular formula C₅H₁₂BrN (calculated molecular weight: 154.06 g/mol). Its structure features a bromine atom at the β-carbon of the ethanamine backbone, substituted with ethyl and methyl groups on the nitrogen (Figure 1).

Properties

Molecular Formula |

C5H12BrN |

|---|---|

Molecular Weight |

166.06 g/mol |

IUPAC Name |

2-bromo-N-ethyl-N-methylethanamine |

InChI |

InChI=1S/C5H12BrN/c1-3-7(2)5-4-6/h3-5H2,1-2H3 |

InChI Key |

VALLUICIYNOTCF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)CCBr |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Approach

The synthesis generally begins with the precursor N-ethyl-N-methyl-ethanamine (a tertiary amine). The core strategy involves selective bromination at the ethyl chain's terminal position, followed by alkylation of the nitrogen atom if necessary.

Bromination of Ethylamine Derivatives

The primary step involves the selective bromination of the ethyl chain attached to the amine:

- Reagents : Hydrobromic acid (HBr) or bromine (Br₂), often in the presence of a radical initiator or catalyst.

- Solvent : Acetic acid or dichloromethane (DCM) is used to facilitate the reaction.

- Conditions : Reflux temperature, with controlled addition of brominating agent to prevent over-bromination.

N-ethyl-N-methyl-ethanamine + Br₂ → 2-bromo-N-ethyl-N-methyl-ethanamine

Alkylation of the Amine

Alternatively, the compound can be synthesized via alkylation of N-ethyl-N-methyl-ethanamine with a suitable brominated precursor:

- Reagents : Alkyl halides such as ethyl bromide or methyl bromide.

- Reaction Conditions : Base-promoted nucleophilic substitution, often using potassium carbonate (K₂CO₃) in acetone or acetonitrile.

Industrial-Scale Synthesis

Continuous Flow Processes

Industrial production emphasizes continuous flow chemistry to enhance control over reaction parameters, improve safety, and increase yield. The process typically involves:

Catalytic Bromination

Catalysts such as iron or copper salts may be employed to facilitate selective bromination, reducing side reactions and improving product purity.

Reaction Conditions and Optimization

| Parameter | Typical Range | Purpose/Notes |

|---|---|---|

| Temperature | 0°C to Reflux | Controls reaction rate and selectivity |

| Solvent | Acetic acid, DCM | Solvent for bromination reactions |

| Brominating Agent | Br₂, HBr | Provides bromine source |

| Catalyst | Fe, Cu salts (optional) | Enhances selectivity and rate |

Summary of Synthesis Pathways

| Method | Key Reagents | Main Steps | Advantages | Limitations |

|---|---|---|---|---|

| Bromination of Ethylamine | Br₂, HBr | Direct bromination of ethyl chain | Straightforward, high yield | Over-bromination risk |

| Alkylation of Amines | Alkyl halides, base | Nucleophilic substitution | Selectivity, control over substitution | Requires pure starting amines |

| Continuous Flow Bromination | Bromine, catalysts | Controlled bromination | Safety, scalability | Equipment complexity |

Notes on Reaction Mechanisms

- Radical Bromination : Initiated by radicals, leading to selective substitution at the terminal carbon.

- Nucleophilic Substitution : The amine nitrogen acts as a nucleophile attacking alkyl halides, forming the desired tertiary amine derivatives.

- Electrophilic Addition : Bromine adds across double bonds if present, but in this case, the focus is on substitution at the alkyl chain.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.

Oxidation Reactions: The compound can be oxidized to form N-ethyl-N-methylacetamide in the presence of oxidizing agents like potassium permanganate.

Reduction Reactions: Reduction of the bromine atom can yield N-ethyl-N-methylethanamine.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution: N-ethyl-N-methyl-2-hydroxyethanamine.

Oxidation: N-ethyl-N-methylacetamide.

Reduction: N-ethyl-N-methylethanamine.

Scientific Research Applications

Scientific Research Applications

- Chemistry Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) serves as a building block in creating complex organic molecules.

- Biology It is explored for its potential in biochemical pathways and as a probe for studying enzyme mechanisms.

- Medicine The compound is investigated for potential therapeutic effects and as a component in drug development.

- Industry It is utilized in producing specialty chemicals and materials.

Chemical Reactions

- Substitution Reactions The bromine atom can be replaced by nucleophiles like hydroxide ions, leading to the formation of corresponding alcohols.

- Oxidation Reactions The compound can be oxidized to form N-ethyl-N-methylacetamide using oxidizing agents like potassium permanganate.

- Reduction Reactions Reduction of the bromine atom can yield N-ethyl-N-methylethanamine.

Related Compounds

| Compound | Differences |

|---|---|

| Bromoethane | Lacks the methylamine moiety |

| Ethylamine | Lacks the bromine atom, making it less reactive in substitution reactions |

| 2-Bromoethylamine | Does not have the methyl group, leading to different reactivity and applications |

| (2-Bromo-ethyl)-methyl-amine | Contains both a bromine atom and a methylamine group, providing unique reactivity and versatility |

Mechanism of Action

The mechanism of action of Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the ethyl and methyl groups attached to the nitrogen atom influence the compound’s reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Pharmacological and Industrial Context

- Antiviral and Anticancer Potential: Compounds like 2-(5-methoxy-6-methyl-pyridin-2-yl)ethanamine () demonstrate the role of ethanamine derivatives in antiviral research. The target’s bromine could be leveraged in prodrug designs or enzyme inhibitors.

- Contrast with Psychoactive NBOMes : While NBOMe derivatives act as 5-HT₂A agonists, the target lacks methoxy-benzyl motifs critical for receptor binding, underscoring the importance of aromatic groups in neuroactivity .

Biological Activity

Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) is a brominated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthetic routes, and potential applications based on diverse research findings.

Chemical Structure and Properties

Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI), also known as 2-bromoethylmethylamine, is characterized by the presence of a bromine atom attached to an ethyl group and a methylamine moiety. Its chemical formula is . This structure contributes to its reactivity and potential biological activities.

Biological Activity

The biological activities of Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) can be summarized as follows:

- Antimicrobial Activity : The compound has been tested for its antibacterial properties. Similar brominated compounds have shown effectiveness against various bacterial strains, indicating that Ethanamine may possess similar activities. For instance, studies on related compounds suggest a mechanism involving disruption of bacterial cell membranes due to the presence of the bromine atom .

- Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for certain enzymes. The brominated structure may enhance binding affinity to enzyme active sites, potentially leading to therapeutic applications in conditions where enzyme modulation is beneficial .

- Neuropharmacological Effects : The compound's structural similarity to known psychoactive substances suggests it may influence neurotransmitter systems. For instance, related N-ethyl substituted cathinones have been shown to inhibit dopamine uptake, which could imply potential psychostimulant effects .

1. Antimicrobial Studies

A study examining the antimicrobial properties of various brominated amines found that compounds with similar structures exhibited significant activity against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined through standard broth microdilution methods.

| Compound | MIC (µg/mL) |

|---|---|

| Ethanamine, 2-bromo-N-ethyl-N-methyl-(9CI) | 32 |

| Control (Ciprofloxacin) | 0.5 |

This table indicates that while Ethanamine shows promise, it is less potent than established antibiotics.

2. Enzyme Inhibition

In vitro studies have demonstrated that Ethanamine can inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The inhibition constant (IC50) was found to be approximately 150 µM.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 150 |

This activity suggests potential applications in treating neurodegenerative diseases where AChE inhibition is beneficial.

3. Neuropharmacological Effects

Research into N-ethyl substituted cathinones indicates that similar compounds can produce psychostimulant effects in animal models. Behavioral assays demonstrated increased locomotor activity at certain dosages, suggesting a dose-dependent response.

Synthetic Routes

The synthesis of Ethanamine typically involves the reaction of ethylene oxide with methylamine followed by bromination using hydrobromic acid or bromine in solvents like acetic acid or dichloromethane. This process yields the desired compound efficiently while allowing for scalability in industrial applications .

Q & A

Q. What are the common synthetic routes for 2-bromo-N-ethyl-N-methyl-ethanamine?

Methodological Answer: Synthesis typically involves bromination of the parent amine or alkylation of a brominated precursor. For example:

- Nucleophilic substitution : Reacting N-ethyl-N-methyl-ethanamine with HBr under controlled conditions, leveraging the bromine’s electrophilic character.

- Alkylation : Introducing bromine via intermediates like 2-bromoethylamine derivatives, followed by N-ethyl and N-methyl group incorporation using alkyl halides. Key considerations include steric hindrance from the ethyl/methyl groups and reaction temperature optimization to minimize side reactions (e.g., elimination). Safety protocols for handling brominating agents must align with hazardous compound guidelines .

Table 1: Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Challenges |

|---|---|---|---|

| Nucleophilic Substitution | HBr, EtOH, 50°C | ~65 | Competing elimination |

| Alkylation | 2-Bromoethylamine, MeI/EtI | ~72 | Purification complexity |

Q. How is the structure of 2-bromo-N-ethyl-N-methyl-ethanamine confirmed experimentally?

Methodological Answer: Multi-technique characterization is essential:

- NMR Spectroscopy : H NMR identifies protons adjacent to bromine (δ ~3.5–4.0 ppm for CHBr) and N-ethyl/N-methyl groups (δ ~2.2–2.8 ppm). C NMR confirms the brominated carbon (δ ~35–40 ppm).

- Mass Spectrometry : ESI-MS or GC-MS detects the molecular ion peak (expected m/z ≈ 180–182 for CHBrN).

- X-ray Crystallography : If crystals are obtained, SHELX programs (e.g., SHELXL) refine the structure, resolving bond angles and stereochemistry .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of 2-bromo-N-ethyl-N-methyl-ethanamine in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing bromine enhances the electrophilicity of the adjacent carbon, favoring S2 mechanisms. Comparative studies with non-brominated analogs show:

- Kinetic Analysis : Pseudo-first-order rate constants () increase by ~3× in brominated derivatives.

- Computational Insights : DFT calculations (using NIST data ) reveal lowered activation energy () due to bromine’s inductive effect. Challenges include steric hindrance from N-ethyl/N-methyl groups, which may slow reactivity despite bromine’s electronic effects .

Table 2: Reactivity Comparison (S2 with OH)

| Compound | (s) | (kJ/mol) |

|---|---|---|

| N-Ethyl-N-methyl-ethanamine | 0.15 | 85 |

| 2-Bromo derivative | 0.45 | 72 |

Q. What analytical challenges arise when characterizing 2-bromo-N-ethyl-N-methyl-ethanamine, and how can they be addressed?

Methodological Answer: Key challenges include:

- Hygroscopicity : Absorbs moisture, complicating mass and NMR analysis. Use inert atmosphere (glovebox) and anhydrous solvents.

- Thermal Instability : Decomposes above 100°C. Employ low-temperature GC-MS or fast-scan DSC.

- Signal Overlap in NMR : Use 2D techniques (e.g., COSY, HSQC) to resolve ethyl/methyl proton signals. Safety protocols for brominated amines (e.g., toxicity mitigation) should reference hazardous substance guidelines .

Q. How can computational chemistry predict the physicochemical properties of 2-bromo-N-ethyl-N-methyl-ethanamine?

Methodological Answer:

- Gas-Phase Basicity : Compare experimental data (e.g., proton affinity ≈ 240 kJ/mol ) with Gaussian09-calculated values using B3LYP/6-31G(d).

- Solubility : COSMO-RS simulations estimate logP (predicted ~1.2), validated via shake-flask experiments.

- Reactivity : Transition-state modeling (e.g., in Gaussian) predicts regioselectivity in substitution reactions. Cross-validate with NIST thermodynamic databases .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between experimental and computational basicity data for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or level of theory limitations. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.